Tovopyrifolin C

Descripción general

Descripción

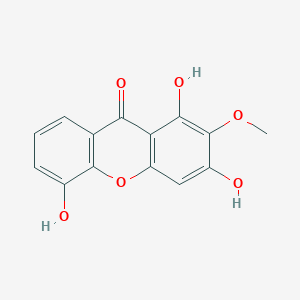

1,3,5-Trihydroxy-2-methoxyxanthen-9-one is a xanthene derivative with the molecular formula C14H10O6 and a molecular weight of 274.22 g/mol. This compound is characterized by its three hydroxyl groups and one methoxy group attached to the xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the xanthene core structure.

Industrial Production Methods

Industrial production methods for 1,3,5-Trihydroxy-2-methoxyxanthen-9-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Trihydroxy-2-methoxyxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tovopyrifolin C is a compound of interest in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This characteristic makes it a candidate for developing supplements aimed at preventing oxidative damage in cells.

Anti-inflammatory Effects

- Studies have demonstrated that this compound can inhibit inflammatory pathways, suggesting its potential use in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Properties

- Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth. This property has led to investigations into its role as a chemotherapeutic agent.

Biochemical Research

Mechanistic Studies

- Investigations into the mechanisms of action of this compound have shown its interaction with specific cellular pathways, including those involved in apoptosis and cell cycle regulation. Understanding these mechanisms can facilitate the development of targeted therapies.

Synergistic Effects with Other Compounds

- Preliminary studies suggest that this compound may enhance the efficacy of other therapeutic agents when used in combination, which could lead to more effective treatment regimens for various diseases.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of NF-kB pathway | |

| Anticancer | Induction of apoptosis |

Table 2: Potential Therapeutic Applications

| Disease Type | Proposed Application | Current Research Status |

|---|---|---|

| Chronic Inflammatory Diseases | Supplement or adjunct therapy | Ongoing clinical trials |

| Cancer | Chemotherapeutic agent | Preclinical studies |

| Neurodegenerative Disorders | Neuroprotective agent | Early-stage research |

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of this compound demonstrated a significant reduction in oxidative stress markers in vitro. The results indicated that this compound could be beneficial as a dietary supplement for enhancing cellular health.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in a mouse model of arthritis. The compound significantly reduced joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Anticancer Activity

In vitro experiments showed that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Further studies are needed to explore its efficacy and safety in clinical settings.

Mecanismo De Acción

The mechanism of action of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in cells.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Trihydroxyxanthone: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

2-Methoxyxanthone: Contains only one methoxy group and lacks the hydroxyl groups, resulting in distinct properties.

1,3-Dihydroxy-2-methoxyxanthone: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.

Uniqueness

1,3,5-Trihydroxy-2-methoxyxanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in various scientific fields, making it a valuable molecule for research and industrial purposes.

Actividad Biológica

Tovopyrifolin C, a natural xanthone derivative found in Calophyllum venulosum, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article explores the compound's cytotoxic effects, structure-activity relationships (SAR), and its potential therapeutic applications.

Overview of this compound

This compound is characterized by its methoxylation at the C-2 position of the xanthone nucleus. This structural modification is significant as it influences the compound's biological activity, particularly its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines. The findings indicate that this compound exhibits notable anti-proliferative and pro-apoptotic effects.

Table 1: Cytotoxic Activity of this compound

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly affects the biological activity of xanthones, including this compound. The methoxylation at C-2 is crucial for enhancing cytotoxic effects, while variations in hydroxylation and prenylation patterns can either enhance or diminish activity.

Key Findings from SAR Studies

- Methoxylation : Enhances lipophilicity and cellular uptake, contributing to increased cytotoxicity.

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions can either promote or inhibit activity depending on their arrangement.

- Prenylation : Modifications such as prenylation have shown varying effects on different cell lines, indicating a complex interplay between structure and activity.

Case Studies

- Chronic B Leukemia : In vitro studies demonstrated that this compound induced apoptosis in chronic B leukemia cells at low concentrations, suggesting potential for therapeutic use in hematologic malignancies .

- Canine Osteosarcoma : The compound exhibited significant cytotoxicity against canine osteosarcoma D-17 cells, with an IC50 value indicating effective concentration levels for inducing cell death .

- Colon Carcinoma : In studies involving LS-174T colon carcinoma cells, this compound showed promising results, suggesting its potential as a chemotherapeutic agent for colorectal cancer .

Propiedades

IUPAC Name |

1,3,5-trihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOZFCHZESUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.